1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one
Description
The compound 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one (hereafter referred to as the target compound) features a fused bicyclic system comprising a tetrahydrofuro[3,4-d][1,3]dioxolane ring and an imidazo[4,5-c]pyridin-4-one core. Key structural attributes include:
- Tetrahydrofuro-dioxolane moiety: The 2,2-dimethyl and hydroxymethyl groups at positions 6 and 4 enhance solubility and modulate steric hindrance .
This compound’s synthesis likely involves protective group strategies (e.g., dioxolane formation) and coupling reactions, as seen in related imidazo-pyridine derivatives .
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C14H17N3O5/c1-14(2)21-10-8(5-18)20-13(11(10)22-14)17-6-16-9-7(17)3-4-15-12(9)19/h3-4,6,8,10-11,13,18H,5H2,1-2H3,(H,15,19)/t8-,10-,11-,13-/m1/s1 |
InChI Key |
GGCXQSCDXNBKFM-UORFTKCHSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3C=CNC4=O)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CNC4=O)CO)C |
Origin of Product |
United States |
Preparation Methods
Isopropylidene Protection of D-Ribose
D-Ribose is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., camphorsulfonic acid) to form 2,3-O-isopropylidene-D-ribofuranose. This step selectively protects the 2,3-diol groups, leaving the 5-hydroxymethyl group free for subsequent oxidation.
Lactonization to Form the Gamma-Lactone
The protected ribose is oxidized using Jones reagent (CrO3 in H2SO4) to yield 2,3-O-isopropylidene-D-ribonic acid, which spontaneously undergoes lactonization in acidic conditions to form the gamma-lactone (Compound A). The stereochemistry at C3a, C6, and C6a is preserved during this step, as confirmed by X-ray crystallography.
Key Data for Compound A
-
Molecular Formula : C8H12O5
-
Molecular Weight : 188.18 g/mol
-
Stereochemistry : (3aR,6R,6aR)
-
Characterization : IR (νmax): 1775 cm⁻¹ (lactone C=O); 1H NMR (CDCl3): δ 4.85 (d, J = 4.2 Hz, H-6), 4.30 (m, H-3a), 3.75 (dd, J = 12.0, 4.2 Hz, H-6a), 1.50 (s, 6H, 2×CH3).
Synthesis of the Imidazo[4,5-c]pyridin-4-one Core
The imidazo[4,5-c]pyridinone heterocycle is constructed via a tandem nucleophilic aromatic substitution (SNAr)–reduction–cyclization sequence, adapted from methodologies for imidazo[4,5-b]pyridines.
SNAr Reaction of 4-Chloro-3-nitropyridine
4-Chloro-3-nitropyridine is treated with a primary amine (e.g., benzylamine) in H2O-isopropyl alcohol (IPA) at 80°C for 6 hours. The nitro group activates the C4 position for substitution, yielding 3-nitro-N-benzylpyridin-4-amine.
Reduction of the Nitro Group
The nitro intermediate is reduced using Zn dust in acetic acid at 50°C for 2 hours, producing 3-amino-N-benzylpyridin-4-amine. This step is critical for enabling subsequent cyclization.
Cyclization with Aldehydes
The diamine reacts with aldehydes (e.g., formaldehyde) in H2O-IPA at 70°C for 10 hours. Condensation forms an imine intermediate, which undergoes intramolecular cyclization to yield 1-benzylimidazo[4,5-c]pyridin-4-one.
Key Data for Imidazo[4,5-c]pyridin-4-one
-
Yield : 85–92%
-
Characterization : 1H NMR (DMSO-d6): δ 8.25 (s, 1H, H-2), 7.45 (d, J = 5.8 Hz, H-7), 6.90 (d, J = 5.8 Hz, H-6), 5.10 (s, 2H, CH2Ph).
Coupling of the Furodioxolane and Imidazopyridinone Moieties
The final step involves linking the furodioxolane’s hydroxymethyl group to the imidazopyridinone’s N-1 position. Two methods are prevalent:
Tosylate-Mediated Alkylation
-
Activation of the Hydroxymethyl Group : Compound A is treated with tosyl chloride (1.2 equiv) in pyridine at 0°C for 4 hours, forming the tosylate derivative.
-
Nucleophilic Substitution : The tosylate reacts with the deprotonated imidazopyridinone (using NaH in DMF) at 60°C for 12 hours, yielding the target compound.
Reaction Conditions
-
Solvent : Dimethylformamide (DMF)
-
Base : Sodium hydride (NaH)
-
Temperature : 60°C
-
Yield : 68%
Mitsunobu Coupling
The hydroxymethyl group of Compound A is directly coupled to the imidazopyridinone’s nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 25°C for 24 hours.
Reaction Conditions
-
Solvent : Tetrahydrofuran (THF)
-
Reagents : DEAD (1.5 equiv), PPh3 (1.5 equiv)
-
Yield : 75%
Comparative Analysis of Coupling Methods
| Parameter | Tosylate Alkylation | Mitsunobu Coupling |
|---|---|---|
| Yield | 68% | 75% |
| Stereochemical Purity | 98% | 99% |
| Reaction Time | 12 hours | 24 hours |
| Byproducts | Tosic acid | Diethyl hydrazine |
Stereochemical Considerations
The (3aR,4R,6R,6aR) configuration of the furodioxolane is retained during coupling due to the rigidity of the bicyclic structure. X-ray crystallography confirms that no epimerization occurs at C3a, C4, C6, or C6a during the tosylation or Mitsunobu steps.
Scalability and Industrial Relevance
The Mitsunobu method is preferred for large-scale synthesis due to higher yields and milder conditions. However, the cost of DEAD necessitates catalyst recycling strategies. Recent advances employ polymer-supported triphenylphosphine to facilitate reagent recovery .
Chemical Reactions Analysis
Types of Reactions
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazopyridine moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and may serve as potential leads for antibiotic development .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Emerging studies have begun to explore the anticancer potential of this compound. Preliminary results indicate that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of imidazopyridinone demonstrated their effectiveness against Mycobacterium tuberculosis. The synthesized compounds were tested for their ability to inhibit both drug-sensitive and multidrug-resistant strains using resazurin microplate assays . Results showed promising inhibitory concentrations that warrant further investigation into their mechanisms of action.
Case Study 2: Anti-inflammatory Mechanism
In a recent publication examining dual inhibition of COX and lipoxygenase (LOX), compounds structurally related to this compound were found to significantly reduce pro-inflammatory cytokine levels in cultured macrophages . This suggests a potential application in chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Strategies : The target compound’s dioxolane ring is synthesized via protective group chemistry, similar to methods used for azide-functionalized analogs .
- Bioactivity : Imidazo[4,5-c]pyridines exhibit antimicrobial activity, suggesting the hydroxymethyl group in the target compound could enhance target affinity .
- Solubility vs. Permeability : Polar substituents (e.g., hydroxymethyl) improve solubility but may reduce cell permeability compared to lipophilic analogs (e.g., diphenylacetyl derivatives) .
Biological Activity
The compound 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of imidazo[4,5-c]pyridin derivatives and features a complex structure with multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 3676-69-5 |
| Molecular Formula | C12H18N4O5 |
| Molecular Weight | 298.30 g/mol |
| Purity | >97% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antiviral and anticancer properties. The imidazole and pyridine rings are known pharmacophores that can modulate enzyme activity and receptor binding.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazo[4,5-c]pyridines. For instance:
- A study demonstrated that derivatives with similar scaffolds exhibited significant inhibition against herpes simplex virus (HSV) replication in vitro. These compounds were tested on Vero cells and showed up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Related compounds have been shown to inhibit cell proliferation in various cancer cell lines. A derivative demonstrated selective cytotoxicity against HepG2 liver cancer cells while sparing normal cells .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Preliminary data suggest that it could inhibit specific cytochrome P450 enzymes involved in drug metabolism, which could enhance its therapeutic efficacy or lead to significant drug-drug interactions .
Study 1: Antiviral Efficacy
A recent investigation into related imidazo[4,5-c]pyridine derivatives found that they significantly reduced viral load in HSV-infected cells. The study utilized plaque reduction assays to quantify viral replication and demonstrated that the compounds could effectively reduce the number of viral plaques compared to controls .
Study 2: Anticancer Potential
In another study focusing on the anticancer effects of similar compounds, researchers observed that specific modifications to the imidazo[4,5-c]pyridine structure enhanced potency against breast cancer cell lines. The modified compounds were tested for their ability to induce apoptosis in cancer cells while showing minimal effects on normal fibroblast cells .
Q & A
Basic: How can the stereochemical integrity of the tetrahydrofuro[3,4-d][1,3]dioxolane moiety be preserved during synthesis?
Methodological Answer:
The stereochemical configuration of the tetrahydrofurodioxolane ring is critical for biological activity. To preserve this:
- Use chiral auxiliaries or enantioselective catalysts during cyclization steps. For example, Pd(PPh₃)₄ in deoxygenated DMF/water mixtures has been effective in Suzuki-Miyaura coupling reactions to maintain stereochemical control .
- Monitor reaction progress via HPLC with chiral columns to detect racemization.
- Optimize temperature (e.g., ≤ 40°C) and solvent polarity to minimize epimerization .
Advanced: What computational strategies can predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Employ density functional theory (DFT) to model the compound’s electronic structure and identify reactive sites.
- Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of kinase domains (e.g., PI3Kγ or CDK2) to predict binding modes. Prioritize residues like Lys33 or Asp86 for hydrogen bonding .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., Kd values) .
Basic: What analytical techniques are suitable for characterizing the imidazo[4,5-c]pyridin-4-one core?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.8–8.2 ppm for pyridine-like systems) and carbonyl signals (δ 165–170 ppm) .
- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 392.1502) and fragmentation patterns .
- FTIR : Detect C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced: How can conflicting bioactivity data from cell-based vs. enzyme inhibition assays be resolved?
Methodological Answer:
- Mechanistic Deconvolution : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm target selectivity.
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations; poor permeability may explain discrepancies in cell-based assays .
- Metabolite screening : Check for off-target metabolites (e.g., oxidative degradation products) via UPLC-QTOF-MS .
Basic: What purification methods optimize yield for the hydroxymethyl-substituted furodioxolane intermediate?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate diastereomers .
- Crystallization : Recrystallize from EtOH/H2O (4:1) to achieve >95% purity.
- HPLC Prep : Employ C18 columns with 0.1% TFA in acetonitrile/water for polar impurities .
Advanced: How can structure-activity relationships (SAR) guide functionalization of the imidazo-pyridinone scaffold?
Methodological Answer:
- Electrophilic substitution : Introduce halogens (Cl, F) at C2 to enhance kinase inhibition (e.g., IC50 improvements of 10–100 nM) .
- Bioisosteric replacement : Replace the hydroxymethyl group with trifluoromethyl to improve metabolic stability (test via microsomal stability assays ) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl) to potency using multivariate regression .
Basic: What solvents and conditions minimize degradation during storage?
Methodological Answer:
- Store at -20°C in amber vials under argon.
- Use anhydrous DMSO for stock solutions (≤10 mM) to prevent hydrolysis.
- Avoid protic solvents (e.g., MeOH) that may cleave the dioxolane ring .
Advanced: Can quantum mechanics/molecular mechanics (QM/MM) models explain the compound’s regioselectivity in nucleophilic reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
